Cas no 1259224-17-3 (3-Bromoquinoline-7-carbaldehyde)

3-Bromoquinoline-7-carbaldehyde is a versatile heterocyclic compound featuring a bromine substituent at the 3-position and a formyl group at the 7-position of the quinoline scaffold. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and advanced materials. The bromine moiety offers reactivity for cross-coupling reactions, while the aldehyde group serves as an electrophilic site for condensation or nucleophilic addition. Its well-defined reactivity profile enables precise functionalization, facilitating the construction of complex molecular architectures. The compound is typically handled under standard laboratory conditions, though its sensitivity to air and moisture may require inert atmosphere storage.
3-Bromoquinoline-7-carbaldehyde structure
1259224-17-3 structure
Product name:3-Bromoquinoline-7-carbaldehyde
CAS No:1259224-17-3
MF:C10H6NOBr
Molecular Weight:236.06474
MDL:MFCD19441212
CID:1037420
PubChem ID:57347306

3-Bromoquinoline-7-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Bromoquinoline-7-carbaldehyde
    • 3-bromo-7-Quinolinecarboxaldehyde
    • AG-L-19668
    • AK-48706
    • CTK4B4874
    • KB-235401
    • RP28209
    • AMY26132
    • MFCD19441212
    • AS-30949
    • DTXSID90721434
    • SB70378
    • 7-Quinolinecarboxaldehyde, 3-bromo-
    • 1259224-17-3
    • DB-366339
    • 3-Bromoquinoline-7-carbaldehyde, AldrichCPR
    • J-512141
    • SCHEMBL15367255
    • CS-0133054
    • AKOS015994844
    • 3-Bromoquinoline-7-carboxaldehyde
    • MDL: MFCD19441212
    • インチ: InChI=1S/C10H6BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-6H
    • InChIKey: ARXAJGOYRWLLNK-UHFFFAOYSA-N
    • SMILES: C1=CC2=CC(=CN=C2C=C1C=O)Br

計算された属性

  • 精确分子量: 234.96328g/mol
  • 同位素质量: 234.96328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30Ų
  • XLogP3: 2.7

3-Bromoquinoline-7-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2404-1G
3-bromoquinoline-7-carbaldehyde
1259224-17-3 95%
1g
¥ 4,573.00 2023-03-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203694-250mg
3-Bromoquinoline-7-carbaldehyde
1259224-17-3 95%
250mg
¥1440.00 2024-08-09
TRC
B999043-5mg
3-bromoquinoline-7-carbaldehyde
1259224-17-3
5mg
$ 65.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2404-10G
3-bromoquinoline-7-carbaldehyde
1259224-17-3 95%
10g
¥ 22,869.00 2023-03-31
Chemenu
CM145517-250mg
3-Bromoquinoline-7-carbaldehyde
1259224-17-3 95%+
250mg
$391 2023-02-18
abcr
AB450670-250mg
3-Bromoquinoline-7-carbaldehyde, 95%; .
1259224-17-3 95%
250mg
€502.30 2024-08-03
A2B Chem LLC
AA32171-100mg
3-Bromoquinoline-7-carbaldehyde
1259224-17-3 95%
100mg
$42.00 2024-04-20
Aaron
AR000PO7-250mg
7-Quinolinecarboxaldehyde, 3-bromo-
1259224-17-3 95%
250mg
$159.00 2025-01-20
Ambeed
A983612-1g
3-Bromoquinoline-7-carbaldehyde
1259224-17-3 95%
1g
$587.0 2024-04-25
Aaron
AR000PO7-1g
7-Quinolinecarboxaldehyde, 3-bromo-
1259224-17-3 95%
1g
$636.00 2025-01-20

3-Bromoquinoline-7-carbaldehyde 関連文献

3-Bromoquinoline-7-carbaldehydeに関する追加情報

3-Bromoquinoline-7-carbaldehyde: A Comprehensive Overview

3-Bromoquinoline-7-carbaldehyde (CAS No. 1259224-17-3) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its quinoline backbone with a bromine substituent at position 3 and an aldehyde group at position 7, exhibits unique chemical properties and potential applications. Recent advancements in synthetic methodologies and its biological evaluations have further underscored its importance in contemporary research.

The synthesis of 3-Bromoquinoline-7-carbaldehyde involves a multi-step process that typically begins with the preparation of quinoline derivatives. Researchers have employed various strategies, including oxidative coupling reactions and directed metallation techniques, to achieve high yields and purity. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of a palladium-catalyzed coupling reaction to synthesize this compound efficiently. The bromine substituent at position 3 plays a crucial role in modulating the electronic properties of the molecule, making it amenable to further functionalization.

One of the most intriguing aspects of 3-Bromoquinoline-7-carbaldehyde is its potential as a building block for more complex molecules. The aldehyde group at position 7 serves as a versatile site for subsequent reactions, such as condensation reactions or cross-coupling processes. For example, researchers have utilized this compound to construct heterocyclic frameworks with enhanced photophysical properties. These frameworks have shown promise in applications ranging from organic electronics to sensors.

Recent studies have also explored the biological activity of 3-Bromoquinoline-7-carbaldehyde. In vitro assays have revealed that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, investigations into its mechanism of action have indicated that it may interfere with cellular signaling pathways involved in tumor progression. These findings align with broader trends in drug discovery, where quinoline derivatives are increasingly being evaluated for their therapeutic potential.

The application of 3-Bromoquinoline-7-carbaldehyde extends beyond pharmacology into materials science. Its ability to form self-assembled monolayers has been leveraged in the development of novel surfaces with tailored properties. For instance, researchers have demonstrated that films constructed from this compound exhibit improved adhesion properties and corrosion resistance, making them suitable for industrial applications.

In terms of spectroscopic characterization, 3-Bromoquinoline-7-carbaldehyde has been thoroughly analyzed using techniques such as UV-Vis spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into its electronic structure and conformational preferences. Notably, the presence of the bromine atom significantly influences the absorption spectrum, shifting it to longer wavelengths and enhancing molar absorptivity.

Looking ahead, the development of scalable synthesis routes for 3-Bromoquinoline-7-carbaldehyde remains a critical area of research. Current methods often involve multiple purification steps, which can be costly and time-consuming. Efforts are underway to optimize these processes using green chemistry principles, such as employing solvent-free conditions or recyclable catalysts.

In conclusion, 3-Bromoquinoline-7-carbaldehyde (CAS No. 1259224-17-3) stands as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advances in synthesis and characterization techniques, positions it as a valuable tool for researchers in both academia and industry.

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